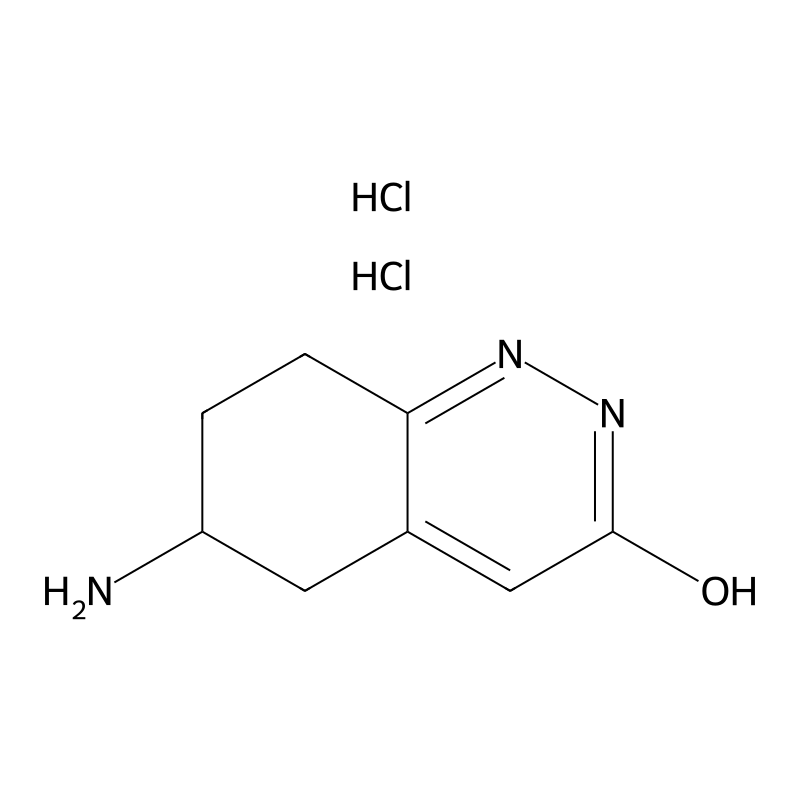6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one;dihydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one; dihydrochloride is a chemical compound characterized by its unique bicyclic structure, which includes a tetrahydro-cinnoline moiety. This compound is notable for its amino group at the 6-position and a carbonyl group at the 3-position, contributing to its biological activity and potential therapeutic applications. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in biological and medicinal chemistry .
The synthesis of 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one typically involves condensation reactions. One common method is the reaction between 2-oxocyclohexylglyoxylic acid and guanidine carbonate, resulting in the formation of the target compound along with the release of water. The compound can undergo various chemical transformations such as:
- Reduction: The carbonyl group can be reduced to an alcohol.
- Alkylation: The amino group may participate in nucleophilic substitution reactions.
- Acylation: The amino group can also be acylated to form amides.
These reactions allow for the modification of the compound to enhance its biological properties or tailor it for specific applications.
Research indicates that 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one exhibits significant biological activity. It has been studied for its potential as an anti-inflammatory agent and for its effects on various cellular pathways. The compound's structure allows it to interact with biological targets, potentially influencing processes such as cell proliferation and apoptosis. Additionally, preliminary studies suggest that it may possess antimicrobial properties .
The synthesis of this compound can be achieved through several methods:
- Condensation Reaction: As mentioned earlier, one effective method is the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate.
- Cyclization: Another approach involves cyclizing appropriate precursors under acidic or basic conditions to form the cinnoline ring system.
- Modification of Existing Compounds: Starting from related compounds like 5,6,7,8-tetrahydrocinnolin-3-one, various functional groups can be introduced through
6-Amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one; dihydrochloride has several applications in:
- Pharmaceutical Research: Due to its biological activity, it is explored as a lead compound for developing new drugs targeting inflammation or microbial infections.
- Chemical Biology: It serves as a tool compound for studying specific biological pathways and mechanisms due to its ability to modulate cellular functions.
- Material Science: Its unique structure may also find applications in developing novel materials or as a building block in organic synthesis.
Interaction studies involving 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one have focused on its binding affinity to various biological targets. These studies often utilize techniques such as:
- Molecular Docking: To predict how the compound interacts with proteins involved in inflammation or microbial resistance.
- In Vitro Assays: To evaluate its effects on cell lines and determine cytotoxicity or therapeutic efficacy.
Such studies are crucial for understanding the mechanism of action and potential therapeutic uses of this compound.
Several compounds share structural similarities with 6-amino-5,6,7,8-tetrahydro-2H-cinnolin-3-one. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 5-Amino-5,6,7,8-tetrahydroquinolin-2(1H)-one | Similar bicyclic structure; different functional groups | Potentially different biological activities |
| 5,6-Dihydroquinolin-2(1H)-one | Lacks amino group; contains a double bond | Different reactivity due to unsaturation |
| 5-Methyl-5,6-dihydroquinolin-2(1H)-one | Methyl substitution at position 5 | Altered lipophilicity affecting bioavailability |








